6-bromo-1H-imidazo[4,5-c]pyridine

Medicinal Chemistry Cross-Coupling Chemistry Heterocyclic Synthesis

Prioritize 6-Bromo-1H-imidazo[4,5-c]pyridine as your lead scaffold: a deazapurine core with optimal C6-bromo reactivity for Pd cross-couplings—balancing oxidative addition rates with shelf stability better than iodo/chloro analogs. Clinically relevant: BTK inhibitors attain IC50 25–27 nM; HCV NS5B inhibitors achieve EC50 1.163 nM with improved hERG profile vs. tegobuvir. Core demonstrates superior BTK activity vs. [4,5-b] regioisomer. C6-Suzuki enables parallel library synthesis for rapid SAR. Also applicable to BET/non-BET bromodomain inhibitor programs.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1312440-90-6
Cat. No. B573004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-imidazo[4,5-c]pyridine
CAS1312440-90-6
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)NC=N2
InChIInChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10)
InChIKeyPIOVHWCIWRDULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-imidazo[4,5-c]pyridine (CAS 1312440-90-6): A Key Heterocyclic Scaffold for Kinase and Bromodomain Inhibitor Synthesis


6-Bromo-1H-imidazo[4,5-c]pyridine (CAS 1312440-90-6) is a brominated fused heterocyclic building block comprised of an imidazole ring fused to a pyridine ring with a bromine atom at the 6-position (C6) [1]. The imidazo[4,5-c]pyridine core functions as a deazapurine analog, enabling ATP-competitive binding to the hinge region of multiple kinases and interaction with bromodomains [2][3]. The 6-bromo substituent provides a versatile synthetic handle for cross-coupling reactions, including Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids [4], enabling efficient C6 functionalization to generate structurally diverse compound libraries for structure-activity relationship (SAR) exploration in kinase inhibitor and antiviral drug discovery programs [5].

Why 6-Bromo-1H-imidazo[4,5-c]pyridine Cannot Be Arbitrarily Substituted with Other C6-Halogenated Analogs in Drug Discovery


Substitution of 6-bromo-1H-imidazo[4,5-c]pyridine with other C6-halogenated analogs (chloro, fluoro, iodo, or unsubstituted hydrogen) cannot be performed interchangeably without experimental validation due to the divergent reactivity profiles of C6-halogens in cross-coupling chemistry and the distinct electronic effects each halogen exerts on the heteroaromatic core [1]. Bromine at the C6 position offers an optimal balance between oxidative addition reactivity in palladium-catalyzed cross-couplings and shelf stability, unlike the more labile iodo analog or the less reactive chloro analog, which often requires specialized ligand systems for efficient coupling [2]. Furthermore, SAR studies of imidazo[4,5-c]pyridine-based kinase inhibitors demonstrate that C6 substituents significantly modulate target binding affinity and selectivity, with the halogen's electronic and steric properties directly influencing inhibitor potency [3][4].

Quantitative Differentiation Evidence for 6-Bromo-1H-imidazo[4,5-c]pyridine (CAS 1312440-90-6) in Kinase Inhibitor SAR and Cross-Coupling Reactivity


C6-Halogen Reactivity in Suzuki-Miyaura Cross-Coupling: Bromo Demonstrates Optimal Balance Between Reactivity and Stability

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides demonstrate reactivity intermediate between aryl iodides (most reactive) and aryl chlorides (least reactive) [1]. Aryl bromides undergo oxidative addition to Pd(0) at rates approximately 10-100 fold faster than aryl chlorides under standard conditions, while maintaining greater bench stability and synthetic accessibility compared to aryl iodides [2]. This reactivity hierarchy enables 6-bromo-1H-imidazo[4,5-c]pyridine to participate in chemoselective cross-couplings when multiple halogen substituents are present in a molecular scaffold [3].

Medicinal Chemistry Cross-Coupling Chemistry Heterocyclic Synthesis

Imidazo[4,5-c]pyridine Core Demonstrates Significantly Higher BTK Inhibitory Activity Compared to Imidazo[4,5-b]pyridine Isomer

In a direct head-to-head comparison of imidazopyridine regioisomers as Bruton's tyrosine kinase (BTK) inhibitors, the imidazo[4,5-c]pyridine core exhibited significantly higher activity against BTK compared to the imidazo[4,5-b]pyridine scaffold [1]. This differential activity establishes the [4,5-c] fusion pattern—the core scaffold of the target compound—as the preferred isomer for BTK-targeted inhibitor development. Additionally, SAR studies revealed remarkably high tolerance for diverse substituents at the C6 position of the imidazo[4,5-c]pyridine scaffold [2], validating the C6 position as a strategic vector for installing pharmacophore elements without compromising kinase binding affinity.

Kinase Inhibition Bruton's Tyrosine Kinase Scaffold Comparison

C6 Substituent Tolerance in Imidazo[4,5-c]pyridine-Based BTK Inhibitors: SAR Supports Versatile Derivatization Strategy

Structure-activity relationship (SAR) analysis of 1,4,6-trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors revealed remarkably high tolerance of C6 substitutions for both hydrophobic and hydrophilic substituents [1]. This finding validates the C6 position as a strategic vector for structural diversification in inhibitor optimization programs. The most active compounds in this series, incorporating C6 modifications, achieved IC50 values in the nanomolar range (25 and 27 nM) [2]. This SAR evidence establishes that the C6-bromo substituent serves as an effective synthetic entry point for introducing diverse functionality without inherently compromising the scaffold's kinase binding potential.

Structure-Activity Relationship BTK Inhibition Medicinal Chemistry

Imidazo[4,5-c]pyridine Core Adopted in Broad Kinase Inhibitor Portfolio Across Multiple Therapeutic Targets

The imidazo[4,5-c]pyridine scaffold has been validated in the structures of kinase inhibitors targeting at least 14 distinct kinases, including KDR kinase, calmodulin-dependent kinase II (CaMKII), glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase (CDK), Bruton's tyrosine kinase (BTK), AKT kinase, c-Met kinase, VEGFR2 kinase, FLT3 kinase, Pan-JAK, Aurora-A kinase, phosphatidylinositol-3-kinase (PI3K), and apoptosis signal-regulating kinase 1 (ASK1) [1]. This broad kinase target engagement profile is supported by the scaffold's ability to form bidentate hydrogen bonds with the kinase hinge region via the imidazole N3 and pyridine N5 nitrogen atoms, a binding mode characteristic of deazapurine analogs that enables ATP-competitive inhibition across multiple kinase families [2].

Kinase Inhibition Drug Discovery Scaffold Validation

HCV NS5B Inhibitor Optimization: Imidazo[4,5-c]pyridine Derivatives Achieve Sub-Nanomolar Antiviral Potency with Improved Cardiac Safety Profile

In an optimization program targeting hepatitis C virus (HCV) NS5B polymerase, imidazo[4,5-c]pyridine derivatives were designed, synthesized, and evaluated for antiviral activity. The lead compound (compound 3) achieved an EC50 of 1.163 nM against genotype 1b in a cell-based HCV replicon assay with a CC50 >200 nM, demonstrating potent antiviral activity and a favorable selectivity window [1]. Critically, hERG channel inhibition testing showed marked improvement over the clinical candidate tegobuvir [2], indicating reduced cardiovascular liability. Pharmacokinetic evaluation confirmed that compound 3 fell within a desirable range suitable for further development [3].

Antiviral Drug Discovery HCV NS5B Inhibition hERG Safety

Commercial Purity Comparison: 6-Bromo-1H-imidazo[4,5-c]pyridine Available at 98% Purity Across Multiple Suppliers

6-Bromo-1H-imidazo[4,5-c]pyridine (CAS 1312440-90-6) is commercially available from multiple suppliers at 98% purity, with typical packaging options including 5g, 10g, 25g, 50g, and bulk quantities [1]. In comparison, the 6-chloro analog (CAS 2589-11-9) is offered at 97% minimum purity from certain suppliers , while the 6-fluoro analog (CAS 60186-29-0) is available at 98% purity . The consistent 98% purity specification for the bromo derivative across multiple vendors provides researchers with reliable material quality expectations for reproducible synthetic transformations and biological assays.

Chemical Procurement Quality Control Synthetic Building Block

Optimal Research and Industrial Application Scenarios for 6-Bromo-1H-imidazo[4,5-c]pyridine (CAS 1312440-90-6)


Kinase Inhibitor Lead Generation and SAR Optimization Campaigns

6-Bromo-1H-imidazo[4,5-c]pyridine is optimally deployed as a core scaffold for ATP-competitive kinase inhibitor discovery programs. The imidazo[4,5-c]pyridine core has demonstrated significantly higher BTK inhibitory activity compared to the [4,5-b] regioisomer [1], validating scaffold selection for kinase programs. Furthermore, SAR studies confirm that the C6 position tolerates both hydrophobic and hydrophilic substituents without compromising kinase binding, with optimized C6-modified compounds achieving BTK IC50 values of 25-27 nM [2]. The C6-bromo substituent provides a versatile handle for Suzuki-Miyaura cross-coupling, enabling efficient installation of diverse aryl and heteroaryl pharmacophores to rapidly explore C6 SAR [3].

Antiviral Drug Discovery Targeting Viral Polymerases

Researchers developing non-nucleoside inhibitors of viral RNA-dependent RNA polymerases should prioritize 6-bromo-1H-imidazo[4,5-c]pyridine as a privileged starting scaffold. Imidazo[4,5-c]pyridine derivatives have demonstrated potent inhibition of HCV NS5B polymerase, with optimized compounds achieving EC50 = 1.163 nM in genotype 1b replicon assays while exhibiting favorable selectivity (CC50 >200 nM) [1]. Notably, this scaffold showed marked improvement in hERG channel inhibition compared to the clinical candidate tegobuvir [2], addressing a critical cardiac safety concern common in antiviral development. The scaffold's established utility against viral polymerases positions it for potential application against emerging RNA virus targets.

Bromodomain and Epigenetic Target Inhibitor Development

6-Bromo-1H-imidazo[4,5-c]pyridine serves as a strategic building block for bromodomain inhibitor programs. Patented imidazopyridine derivatives have been disclosed as bromodomain inhibitors with applications in treating proliferative disorders, inflammatory conditions, and neoplasms [1]. The deazapurine core of the imidazo[4,5-c]pyridine scaffold mimics the adenine moiety of acetyl-lysine binding pockets, enabling competitive displacement of bromodomain-containing proteins from chromatin. The C6-bromo handle permits installation of diverse substituents to optimize BET or non-BET bromodomain selectivity profiles.

Parallel Library Synthesis and High-Throughput Chemistry Workflows

The intermediate cross-coupling reactivity of the C6-bromo substituent makes this compound particularly suitable for automated parallel synthesis and high-throughput medicinal chemistry workflows. Aryl bromides undergo oxidative addition to Pd(0) at rates 10-100 fold faster than aryl chlorides while offering greater bench stability than aryl iodides [1][2]. This reactivity profile enables consistent, high-yielding Suzuki-Miyaura couplings across structurally diverse boronic acid partners under standardized parallel synthesis conditions, reducing reaction optimization burden. Additionally, directed solid-phase synthesis methodologies have been developed specifically for trisubstituted imidazo[4,5-c]pyridines [3], enabling efficient library construction on solid support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.